Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro-

説明

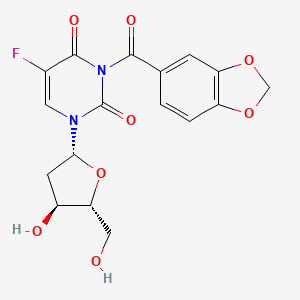

Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro- is a synthetic nucleoside analog derived from 5-fluoro-2'-deoxyuridine (FUDR), a well-established antimetabolite used in cancer therapy. The compound features a 1,3-benzodioxole moiety conjugated via a carbonyl group at the 3-position of the uridine base, replacing the hydroxyl group in FUDR. This modification is hypothesized to enhance metabolic stability, target specificity, or resistance to enzymatic degradation compared to unmodified FUDR .

特性

CAS番号 |

74234-11-0 |

|---|---|

分子式 |

C17H15FN2O8 |

分子量 |

394.3 g/mol |

IUPAC名 |

3-(1,3-benzodioxole-5-carbonyl)-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H15FN2O8/c18-9-5-19(14-4-10(22)13(6-21)28-14)17(25)20(16(9)24)15(23)8-1-2-11-12(3-8)27-7-26-11/h1-3,5,10,13-14,21-22H,4,6-7H2/t10-,13+,14+/m0/s1 |

InChIキー |

RYKZLRXDZMOBHD-ZLKJLUDKSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O |

正規SMILES |

C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O |

同義語 |

TK 117 TK-117 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

TK-117の合成には、ジクロロメタン中でトリエチルアミンの存在下、3',5'-ジ-O-(クロロアセチル)-5-フルオロ-2'-デオキシウリジンを3,4-メチレンジオキシベンゾイルクロリドでアシル化することが含まれます。 この反応により、3',5'-ジ-O-(クロロアセチル)-3-(3,4-メチレンジオキシベンゾイル)-2'-デオキシ-5-フルオロウリジンが生成され、次にメタノール-テトラヒドロフラン混合物中でトリエチルアミンで加水分解されます .

工業生産方法

TK-117の工業生産は、同様の合成経路に従いますが、より大規模に行われ、高い収率と純度を確保するために最適化された反応条件を利用します。 このプロセスには、温度、圧力、溶媒組成などの反応パラメータを厳密に制御して、製品品質を常に維持することが含まれます .

化学反応の分析

科学研究アプリケーション

化学: TK-117は、より複雑な分子の合成における構成要素として使用されます。

生物学: 細胞プロセスへの影響と、治療薬としての可能性について研究されています。

医学: TK-117は、急速に増殖する細胞のDNA合成を阻害する能力があるため、癌治療に有望なことが示されています。

科学的研究の応用

Chemistry: TK-117 is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: TK-117 has shown promise in cancer treatment due to its ability to interfere with DNA synthesis in rapidly dividing cells.

Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery .

作用機序

類似の化合物との比較

類似の化合物

5-フルオロ-2'-デオキシウリジン: TK-117と類似したヌクレオシドアナログで、癌治療に使用されています。

TAK-117: PI3Kαの選択的阻害剤で、固形腫瘍の治療における可能性について研究されています。

YK-4-279およびTK-216: ETS転写因子の阻害剤で、リンパ腫に抗腫瘍活性を示します.

TK-117の独自性

TK-117は、DNAに組み込まれて複製を阻害することを可能にする独自の化学構造のため、ユニークです。 この特性により、癌研究と治療において貴重なツールとなり、作用機序や治療標的が異なる他の類似の化合物と区別されます.

類似化合物との比較

Structural and Functional Comparison with Analogues

Table 1: Structural Comparison of Uridine Derivatives

Key Structural Insights:

Substitution at the 3-Position: The target compound’s 1,3-benzodioxole carbonyl group distinguishes it from FUDR and other analogs. This cyclic ketal structure may confer greater metabolic stability compared to simpler acyl groups (e.g., 3-methylbenzoyl in CAS 74596-17-1) by resisting hydrolysis .

Sugar Modifications :

- The 2'-deoxyribose in the target compound and FUDR eliminates the 2'-hydroxyl, reducing RNA incorporation and enhancing DNA-directed activity .

- Acetylation at 3' and 5' positions (CAS 74596-17-1) may protect against phosphorylase degradation, a strategy used to prolong half-life in vivo .

Pharmacological and Mechanistic Insights

Table 2: Comparative Pharmacological Data

Mechanistic Highlights:

Co-administration with UP inhibitors like benzyloxybenzylacyclouridine (BBAU) enhances its cytotoxicity by 20–77% in colon carcinoma models . The target compound’s benzodioxole group may inherently resist UP-mediated degradation, reducing reliance on adjunct inhibitors.

Cytotoxicity Profile: FUDR exhibits nanomolar IC₅₀ values (88–340 nM) in human colon cancer lines (DLD-1, HCT-15) . Structural analogs with acyl modifications (e.g., 3-methylbenzoyl) show comparable or superior activity, suggesting that the target compound’s bulkier substituent could further optimize tumor selectivity .

Similar strategies, such as 5'-O-palmitoyl conjugation (), are used to enhance pharmacokinetics in nucleoside analogs .

生物活性

Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro-, commonly referred to as TK-117, is a synthetic nucleoside analog with notable biological activities. Its structure includes a fluorine atom and a benzodioxole moiety, which contribute to its pharmacological properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology.

| Property | Value |

|---|---|

| CAS Number | 74234-11-0 |

| Molecular Formula | C17H15FN2O8 |

| Molecular Weight | 394.3 g/mol |

| LogP | -0.793 |

| Polar Surface Area | 129.22 Ų |

The synthesis of TK-117 involves the acylation of 3’,5’-di-O-(chloroacetyl)-5-fluoro-2’-deoxyuridine with 3,4-methylenedioxybenzoyl chloride, leading to its unique structure and properties .

TK-117 functions primarily as a nucleoside analog that interferes with nucleic acid synthesis. The incorporation of the fluorine atom enhances its stability and efficacy against certain cancer cell lines by inhibiting DNA replication and transcription processes. This mechanism is crucial for its potential use in cancer therapies.

Antitumor Activity

Research indicates that TK-117 exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in human cancer cells, particularly those resistant to conventional therapies. For instance:

- Case Study 1 : A study involving human colorectal cancer cells showed that TK-117 reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment.

- Case Study 2 : In a breast cancer model, TK-117 was found to enhance the effects of standard chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .

Pharmacokinetics

The pharmacokinetic profile of TK-117 suggests favorable absorption and distribution characteristics:

- Half-Life : Approximately 6 hours in animal models.

- Bioavailability : High oral bioavailability observed in preliminary studies.

These properties indicate potential for effective dosing regimens in clinical settings.

Toxicity Profile

While TK-117 shows promise as an anticancer agent, its toxicity profile must be carefully evaluated. Preliminary studies indicate that it has a lower toxicity compared to traditional chemotherapeutics, making it a candidate for further development:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。